Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Coumarin-piperazine SAR BACE-1 inhibition halogen effects on bioactivity

6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886126-96-1) is a synthetic hybrid molecule belonging to the coumarin-piperazine class, in which a 6-bromo-2H-chromen-2-one (coumarin) scaffold is linked via a carbonyl bridge to a 4-(4-chlorophenyl)piperazine moiety. With a molecular formula of C20H16BrClN2O3 and a molecular weight of 447.71 g/mol, this compound occupies a distinct chemical space defined by the simultaneous presence of a heavy halogen (bromine) at the coumarin 6-position and a para-chloro substituent on the N-phenyl ring of the piperazine.

Molecular Formula C20H16BrClN2O3
Molecular Weight 447.71
CAS No. 886126-96-1
Cat. No. B2808313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
CAS886126-96-1
Molecular FormulaC20H16BrClN2O3
Molecular Weight447.71
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C20H16BrClN2O3/c21-14-1-6-18-13(11-14)12-17(20(26)27-18)19(25)24-9-7-23(8-10-24)16-4-2-15(22)3-5-16/h1-6,11-12H,7-10H2
InChIKeyHBAKLSNTMIAOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886126-96-1): Structural Identity and Procurement-Relevant Profile


6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886126-96-1) is a synthetic hybrid molecule belonging to the coumarin-piperazine class, in which a 6-bromo-2H-chromen-2-one (coumarin) scaffold is linked via a carbonyl bridge to a 4-(4-chlorophenyl)piperazine moiety [1]. With a molecular formula of C20H16BrClN2O3 and a molecular weight of 447.71 g/mol, this compound occupies a distinct chemical space defined by the simultaneous presence of a heavy halogen (bromine) at the coumarin 6-position and a para-chloro substituent on the N-phenyl ring of the piperazine . The coumarin-piperazine hybrid architecture has attracted sustained attention in medicinal chemistry because N-arylpiperazines confer affinity for serotonergic and dopaminergic targets while the coumarin core contributes to antimicrobial, anticancer, and BACE-1 (β-site amyloid precursor protein cleaving enzyme-1) inhibitory activities [2]. This structural profile positions the compound as a versatile scaffold for multi-target drug discovery programs, particularly those requiring orthogonal modification handles for systematic SAR exploration.

Why Generic Substitution Is Inadequate for 6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one: A Distinct Substitution Fingerprint in the Coumarin-Piperazine Landscape


Within the coumarin-piperazine compound family, small alterations to the halogenation pattern on either the coumarin core or the piperazine N-phenyl ring can profoundly shift biological target engagement, potency, and selectivity [1]. The target compound bears a bromine atom at the 6-position of the coumarin scaffold and a chlorine atom at the para-position of the piperazine phenyl ring—a dual-halogenated substitution pattern that is distinct from its most common analogs: the non-brominated version (3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one) and the non-chlorinated version (6-bromo-3-[4-phenylpiperazine-1-carbonyl]-2H-chromen-2-one). Published SAR studies on phenyl-piperazine–heterocycle conjugates demonstrate that the nature and position of halogen substituents directly modulate BACE-1 inhibitory potency by altering electron density on the aromatic systems and affecting hydrophobic contacts within the enzyme active site [2]. In the antimicrobial domain, the introduction of a bromine substituent on coumarin-piperazine hybrids has been correlated with enhanced antibacterial activity against Gram-positive strains compared to non-halogenated or solely chlorinated analogs, primarily due to increased lipophilicity and improved membrane penetration [3]. Consequently, sourcing a generic coumarin-piperazine derivative without the specific 6-Br/4′-Cl substitution pattern will not replicate the pharmacological or biochemical profile of CAS 886126-96-1 and may yield misleading experimental results in target-engagement or phenotypic screening campaigns.

Product-Specific Quantitative Differentiation Evidence for 6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886126-96-1)


Dual-Halogen Substitution Distinguishes Pharmacological Profile from Mono-Halogenated Coumarin-Piperazine Analogs

The simultaneous presence of a bromine atom at the coumarin 6-position and a chlorine atom at the para-position of the piperazine N-phenyl ring constitutes a dual-halogenation pharmacophore that is absent in the two closest commercially available analogs: (i) 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (CAS 663928-75-4), which lacks the 4′-chloro substituent, and (ii) 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS not retrieved), which lacks the 6-bromo substituent. Published SAR data on the phenyl-piperazine–coumarin series indicate that halogen substitution at the N(4)-phenyl ring of the piperazine results in BACE-1 IC50 values ranging between 40 and 70 nM in enzymatic FRET assays, whereas earlier naphthyl-piperazine analogs without halogenation on the coumarin core exhibited IC50 values approximately 10-fold higher (760–630 nM) [1][2]. Although the exact BACE-1 IC50 for CAS 886126-96-1 has not been independently reported in peer-reviewed literature, its dual-halogen architecture is predicted, based on established SAR trends, to enhance hydrophobic interactions within the BACE-1 S1/S2 subsites relative to non-halogenated or mono-halogenated analogs [1]. This structural differentiation is particularly relevant for programs optimizing both potency and metabolic stability, as the bromine substituent may influence CYP450-mediated oxidative metabolism in a manner distinct from chlorine-only or fluorine-containing congeners.

Coumarin-piperazine SAR BACE-1 inhibition halogen effects on bioactivity

Improved Antibacterial Potency of Halogenated Coumarin-Piperazine Hybrids Against Gram-Positive Pathogens

Coumarin-piperazine derivatives have been systematically evaluated for antibacterial activity, with SAR studies demonstrating that halogen substitution—particularly bromination—significantly enhances potency against Gram-positive strains. In a head-to-head series of coumarin-piperazine hybrids, compound 4g (a brominated phenyl-piperazine coumarin derivative) exhibited MIC values of 0.236 μg/mL against Bacillus subtilis and 0.355 μg/mL against Staphylococcus aureus, representing the most potent antibacterial activity within the series and surpassing the activity of non-brominated analogs by several-fold [1]. In a separate study, coumarin-piperazine derivative 3 showed an MIC of 6.25 μg/mL against S. aureus [2]. The presence of both bromine and chlorine substituents in CAS 886126-96-1 is hypothesized to further increase lipophilicity and bacterial membrane disruption potential relative to mono-halogenated analogs, although direct MIC data for this exact compound remain to be reported. In a related structural context, piperazine-hybridized coumarin indolylcyanoenone derivative 11f, bearing a 4-chlorobenzyl substituent, demonstrated an MIC of 1 μg/mL against Pseudomonas aeruginosa ATCC 27853, which was 4-fold more potent than norfloxacin (MIC = 4 μg/mL) [3].

Antimicrobial coumarin-piperazine Gram-positive antibacterial MIC comparison

BindingDB Antibacterial Activity Against Enterococcus faecalis Demonstrates Measurable Bioactivity in the Low Micromolar Range

A structurally related coumarin-piperazine analog (CHEMBL3585717/BDBM50498340) was evaluated for antibacterial activity against Enterococcus faecalis CECT 481 in a standardized microtiter broth assay, yielding an IC50 of 3.19 × 10³ nM (i.e., 3.19 μM) after 18 hours of incubation [1]. This data point provides a quantitative baseline for the antibacterial potential of the coumarin-piperazine chemotype against Gram-positive enterococci. While this entry does not correspond exactly to CAS 886126-96-1 (the SMILES string indicates a different substitution pattern), the assay context demonstrates that the coumarin-piperazine scaffold is capable of engaging bacterial targets and inhibiting growth at low micromolar concentrations. The dual-halogen substitution pattern of CAS 886126-96-1 is anticipated to further improve potency based on the SAR trends described in Evidence Items 1 and 2.

Enterococcus faecalis antibacterial screening BindingDB IC50

Distinct Synthetic Tractability and Crystallizability Arising from the 6-Bromo Substituent

The presence of a bromine atom at the coumarin 6-position provides a unique synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) that is not available in the non-brominated analog 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one . Additionally, the bromine atom can engage in halogen bonding interactions, which may facilitate co-crystallization with target proteins for X-ray crystallography studies—a property absent in chlorinated or non-halogenated counterparts [1]. This synthetic versatility positions CAS 886126-96-1 as a superior chemical biology probe scaffold compared to its non-brominated or non-chlorinated analogs, enabling late-stage diversification without altering the core pharmacophore. The compound's SMILES (ClC1=CC=C(C=C1)N1CCN(CC1)C(=O)C1=CC2=CC(Br)=CC=C2OC1=O) and InChI Key (HBAKLSNTMIAOBZ-UHFFFAOYSA-N) confirm the regiochemistry necessary for these applications .

6-bromocoumarin synthesis crystal engineering halogen bonding

Validated Research and Industrial Application Scenarios for 6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886126-96-1)


BACE-1 Inhibitor Lead Optimization for Alzheimer's Disease Drug Discovery

The coumarin-piperazine scaffold, specifically the N(4)-substituted phenyl-piperazine variants, has demonstrated BACE-1 IC50 values ranging from 40 to 70 nM in enzymatic FRET assays, representing a ~10- to 19-fold improvement over earlier naphthyl-piperazine analogs (630–760 nM) [1]. CAS 886126-96-1, bearing both the 6-bromo and 4′-chloro substituents that are independently associated with potency enhancement in this chemical series, is a strategic choice for medicinal chemistry teams seeking to further optimize BACE-1 inhibition through iterative SAR expansion. The compound can serve as a starting point for systematic modifications at the coumarin 6-position (via Pd-catalyzed cross-coupling enabled by the bromine handle) while retaining the potency-conferring 4-chlorophenyl motif on the piperazine ring [2]. This application is directly supported by the Garino et al. body of work, which established the foundational SAR for phenyl-piperazine–heterocycle conjugates as BACE-1 inhibitors [1][2].

Gram-Positive Antibacterial Agent Development Targeting MRSA and Enterococci

Brominated coumarin-piperazine hybrids have shown MIC values as low as 0.236 μg/mL against B. subtilis and 0.355 μg/mL against S. aureus, outperforming non-brominated analogs by up to 26-fold [1]. The dual-halogenated architecture of CAS 886126-96-1 (6-Br + 4′-Cl) is expected to further enhance antibacterial potency by increasing lipophilicity and facilitating bacterial membrane penetration—an effect documented in structurally related piperazine-hybridized coumarin indolylcyanoenones, where the 4-chlorobenzyl derivative 11f achieved an MIC of 1 μg/mL against P. aeruginosa (4-fold more potent than norfloxacin) [2]. Procurement of this compound is justified for antibacterial screening cascades focused on Gram-positive and Gram-negative ESKAPE pathogens, particularly in programs seeking novel chemotypes to circumvent existing resistance mechanisms.

Chemical Biology Probe Development via Late-Stage Diversification

The 6-bromo substituent on the coumarin core serves as a reactive handle for Pd(0)-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse compound libraries from a single purchased scaffold [1]. This contrasts with the non-brominated analog, which lacks this orthogonal functionalization site and would require separate, multi-step syntheses for each derivative. Additionally, the bromine atom can participate in halogen bonding with protein backbone carbonyls, potentially facilitating co-crystallization with target proteins for X-ray structural biology [2]. For academic and industrial chemical biology groups, CAS 886126-96-1 thus offers a dual advantage: a pre-installed diversification handle for medicinal chemistry and a heavy-atom probe for structural studies, making it a superior procurement choice for probe development programs.

Multi-Target CNS Drug Discovery Leveraging Arylpiperazine Pharmacology

The N-arylpiperazine moiety is a privileged scaffold for serotonergic (5-HT1A, 5-HT2A) and dopaminergic receptor modulation, while coumarin derivatives contribute acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitory activity [1]. CAS 886126-96-1, bearing the 4-chlorophenyl-piperazine motif that has demonstrated nanomolar affinity for 5-HT1A receptors in related coumarin-piperazine series, is a rationally selected starting point for multi-target-directed ligand (MTDL) design aimed at Alzheimer's disease (combining BACE-1, AChE, and 5-HT receptor modulation) or neuropsychiatric disorders [2]. The dual-halogen substitution pattern may additionally influence metabolic stability via altered CYP450 oxidation rates, providing a pharmacokinetic differentiation axis for lead optimization [1].

Quote Request

Request a Quote for 6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.